molecular formula C22H14Cl2N2O2 B11710423 N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide CAS No. 313535-85-2

N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide

Cat. No.: B11710423
CAS No.: 313535-85-2
M. Wt: 409.3 g/mol
InChI Key: XNUGKNIEEUUYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide typically involves the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride or thionyl chloride to introduce the chloro substituents at the desired positions.

    Coupling with phenol derivative: The chlorinated quinoline is coupled with a phenol derivative in the presence of a base, such as potassium carbonate, to form the ether linkage.

    Amidation: The final step involves the reaction of the resulting intermediate with benzoyl chloride in the presence of a base, such as triethylamine, to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or the benzamide moiety.

    Substitution: The chloro substituents can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives or benzamide derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer properties. It has shown potential in inhibiting the growth of various microbial strains and cancer cell lines.

    Medicine: Explored as a potential therapeutic agent for the treatment of infectious diseases and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: Used in the development of new materials, dyes, and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation. Additionally, it can bind to receptors on the cell surface, triggering signaling pathways that result in cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.

    Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.

    Camptothecin: A quinoline alkaloid with potent anticancer activity.

    Quinoline N-oxides: Oxidized derivatives of quinoline with various biological activities.

Uniqueness

N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide is unique due to its specific substitution pattern and the presence of both chloro and benzamide groups

Properties

CAS No.

313535-85-2

Molecular Formula

C22H14Cl2N2O2

Molecular Weight

409.3 g/mol

IUPAC Name

N-[3-chloro-4-(5-chloroquinolin-8-yl)oxyphenyl]benzamide

InChI

InChI=1S/C22H14Cl2N2O2/c23-17-9-11-20(21-16(17)7-4-12-25-21)28-19-10-8-15(13-18(19)24)26-22(27)14-5-2-1-3-6-14/h1-13H,(H,26,27)

InChI Key

XNUGKNIEEUUYOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C(=C(C=C3)Cl)C=CC=N4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.